![molecular formula C18H13N4NaO6S B13795552 Sodium 2-[[4-[(4-hydroxyphenyl)azo]phenyl]amino]-5-nitrobenzenesulphonate CAS No. 67674-21-9](/img/structure/B13795552.png)
Sodium 2-[[4-[(4-hydroxyphenyl)azo]phenyl]amino]-5-nitrobenzenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 2-[[4-[(4-hydroxyphenyl)azo]phenyl]amino]-5-nitrobenzenesulphonate: is an organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. This compound is known for its vibrant color and is widely used in various industrial applications, including textile dyeing and printing.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-[[4-[(4-hydroxyphenyl)azo]phenyl]amino]-5-nitrobenzenesulphonate typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of aniline to form 4-nitroaniline. This is followed by diazotization using sodium nitrite and hydrochloric acid to form the diazonium salt. The diazonium salt is then coupled with 4-aminophenol under alkaline conditions to form the azo compound. Finally, the compound is sulfonated using sulfuric acid to introduce the sulfonate group, resulting in the formation of the sodium salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The final product is usually isolated by filtration, washed, and dried before being packaged for use.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinone derivatives.
Reduction: The azo group (-N=N-) can be reduced to form corresponding amines. This reaction is typically carried out using reducing agents like sodium dithionite.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium dithionite or zinc dust in acidic medium.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst like ferric chloride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Chemistry: The compound is used as a dye in various chemical processes, including the staining of biological specimens and the coloring of synthetic fibers.
Biology: In biological research, it is used as a staining agent to visualize cellular components under a microscope. It is also used in the study of enzyme activities and protein interactions.
Medicine: The compound has potential applications in the development of diagnostic agents and therapeutic drugs. Its ability to bind to specific proteins and enzymes makes it useful in medical research.
Industry: In the textile industry, it is used as a dye for fabrics. It is also used in the production of colored plastics, inks, and paints.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical reactions. The azo group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to changes in their structure and function. The sulfonate group enhances the solubility of the compound in water, making it easier to use in aqueous solutions.
Comparison with Similar Compounds
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: Used in histology for staining amyloid proteins.
Sudan III: Used for staining lipids in biological specimens.
Uniqueness: Sodium 2-[[4-[(4-hydroxyphenyl)azo]phenyl]amino]-5-nitrobenzenesulphonate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its vibrant color and water solubility make it particularly useful in various industrial and research applications.
Properties
CAS No. |
67674-21-9 |
|---|---|
Molecular Formula |
C18H13N4NaO6S |
Molecular Weight |
436.4 g/mol |
IUPAC Name |
sodium;2-[4-[(4-hydroxyphenyl)diazenyl]anilino]-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C18H14N4O6S.Na/c23-16-8-5-14(6-9-16)21-20-13-3-1-12(2-4-13)19-17-10-7-15(22(24)25)11-18(17)29(26,27)28;/h1-11,19,23H,(H,26,27,28);/q;+1/p-1 |
InChI Key |
CJNUNQHAMCRMMS-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-])N=NC3=CC=C(C=C3)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


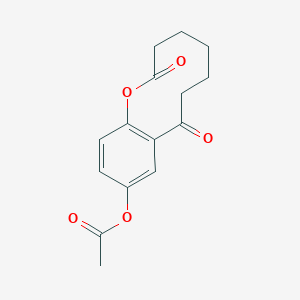
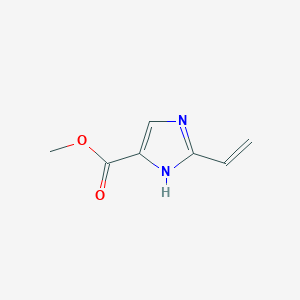
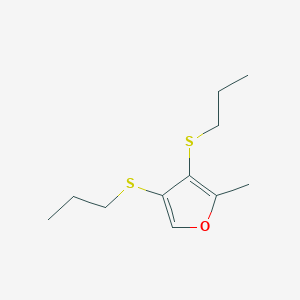
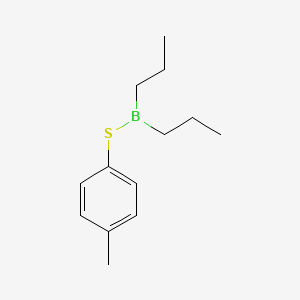
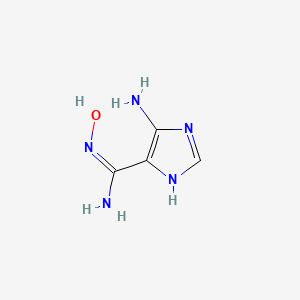
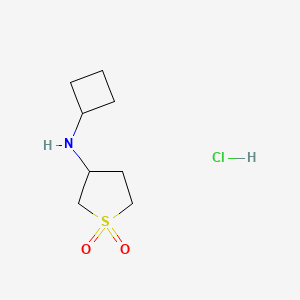
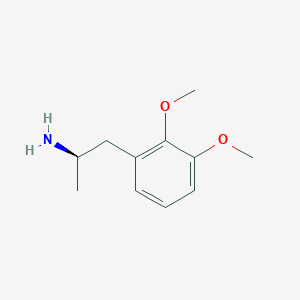
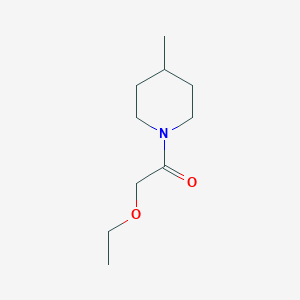

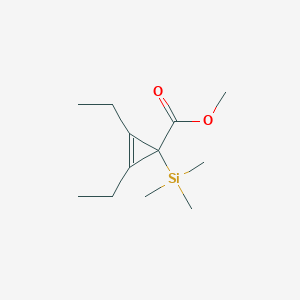
![(6R,7R)-7-[[(2S)-2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13795542.png)
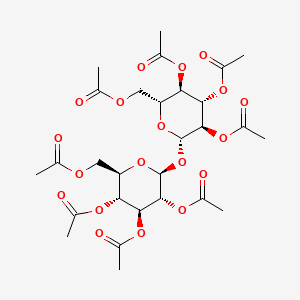
![[(E)-ethylideneamino] (Z)-3-hydroxybut-2-enoate](/img/structure/B13795556.png)
![Dopamine, [7-3H(N)]](/img/structure/B13795558.png)
